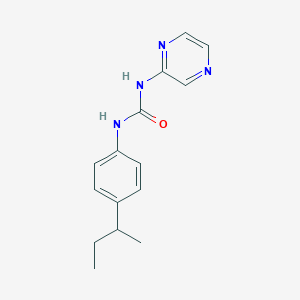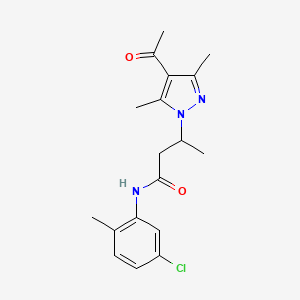
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea, also known as BU-224, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. BU-224 belongs to the class of pyrazinylurea compounds that have been found to modulate the activity of G protein-coupled receptors (GPCRs) in the brain.
Mechanism of Action
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea acts as a selective agonist of the KOR, which is a GPCR that is involved in the regulation of pain, mood, and addiction. By binding to the KOR, N-(4-sec-butylphenyl)-N'-2-pyrazinylurea can modulate the release of dopamine in the brain, which can have a significant impact on the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of pain, and the reduction of anxiety and depression-like behaviors in animal models. N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in lab experiments is that it is a selective agonist of the KOR, which means that it can be used to study the specific effects of KOR activation. However, one limitation of using N-(4-sec-butylphenyl)-N'-2-pyrazinylurea is that it has not yet been extensively studied in humans, which means that its potential therapeutic applications may not be fully understood.
Future Directions
There are many potential future directions for research on N-(4-sec-butylphenyl)-N'-2-pyrazinylurea. One area of focus could be on the development of new analogs of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea that have improved pharmacological properties. Another area of focus could be on the use of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in combination with other drugs to treat various diseases, such as addiction and depression. Additionally, further research could be conducted to better understand the physiological and biochemical effects of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in humans.
Synthesis Methods
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea can be synthesized using a multi-step process involving the coupling of 2-pyrazinecarboxylic acid with sec-butylamine, followed by the addition of a phenyl isocyanate group to form the final product.
Scientific Research Applications
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has been found to have potential therapeutic applications in various diseases, including anxiety, depression, and addiction. It has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in regulating the release of dopamine in the brain. N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has also been studied for its potential use in treating pain, as it has been found to have analgesic effects in animal models.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-11(2)12-4-6-13(7-5-12)18-15(20)19-14-10-16-8-9-17-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNDYCJWUOKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(Butan-2-yl)phenyl]-3-pyrazin-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)

![6-ethyl 1-methyl 7-amino-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5293115.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5293151.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B5293155.png)
![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5293156.png)